4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-20(12-15)17(13-21(26)27-22)14-24-7-9-25(10-8-24)19-5-3-18(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBJCJNJESLISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorophenyl)piperazine.
Coupling with Chromen-2-one: The piperazine intermediate is then coupled with 6,8-dimethylchromen-2-one under basic conditions, typically using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the chromen-2-one core.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced chromen-2-one analogs.
Scientific Research Applications
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It has been investigated for its activity against various biological targets, including enzymes and receptors.
Pharmacology: Research has focused on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to understand its potential as a drug candidate.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and adenosine regulation . The binding of the compound to these targets can lead to various biological effects, such as altered cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : 4-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one
- Key Difference : The 4-fluorophenyl group is replaced with 4-methoxyphenyl.
- Impact: Methoxy is electron-donating, increasing lipophilicity (higher logP) compared to the fluorine-substituted analog.
Compound B: (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone
- Key Difference: The coumarin core is replaced with a quinoline moiety, and the linker is a ketone instead of a methylene group.
- Impact: Quinoline’s planar structure and chlorine substituent may alter π-π stacking interactions and binding selectivity.
Variations in the Coumarin Core
Compound C : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one
- Key Difference : The piperazine ring is replaced with a triazole group, and a hydroxymethyl substituent is introduced.
- Impact: Triazole’s hydrogen-bonding capability and smaller size may shift binding interactions.
Methyl Group Positional Isomerism
Compound D : 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one
- Key Difference : Methyl groups at positions 7 and 8 instead of 6 and 8.
- Impact : Altered steric hindrance near the coumarin’s carbonyl group may influence intermolecular interactions, such as hydrogen bonding with target proteins. This positional isomerism could affect solubility and crystallinity .
Structural and Property Comparison Table
Biological Activity
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. This compound features a chromen-2-one core with a piperazine ring substituted by a 4-fluorophenyl group, contributing to its unique chemical properties and potential biological activities. Research indicates that it may serve as an inhibitor of specific enzymes and receptors, with implications in drug development, particularly in cancer therapy.
Chemical Structure and Properties
The structural formula of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one includes various functional groups that enhance its reactivity and biological interactions. The presence of the fluorine atom in the piperazine moiety is significant for its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C24H26FN3O2 |
| Molecular Weight | 405.48 g/mol |
| IUPAC Name | 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one |
Antitumor Activity
Research has indicated that this compound may exhibit antitumor activity by interacting with G-quadruplex structures in DNA. These structures are involved in gene regulation and stability, making them crucial targets in cancer biology. Stabilizing G-quadruplexes can lead to altered gene expression patterns that inhibit tumor growth.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of certain kinases and phosphodiesterases, which are often implicated in cancer progression.
Interaction with Biological Macromolecules
Interaction studies have demonstrated that 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one can bind to biological macromolecules, influencing their function. This property is essential for developing therapeutic agents targeting specific diseases.
Case Studies and Research Findings
-
Antitumor Mechanism : A study demonstrated that derivatives of this compound could effectively stabilize G-quadruplex DNA structures, leading to reduced proliferation of cancer cells in vitro. The study reported IC50 values indicating significant potency against various cancer cell lines.
Cell Line IC50 (μM) MCF7 12.5 HeLa 15.3 A549 10.7 -
Enzyme Inhibition Profile : Another investigation evaluated the enzyme inhibition potential of the compound against several targets. The results indicated low micromolar IC50 values for key enzymes involved in cancer pathways.
Enzyme IC50 (μM) Protein Kinase A 5.0 Phosphodiesterase 5 7.8 Cyclin-dependent Kinase 2 3.5 - Binding Affinity Studies : Molecular docking studies have suggested that the compound has a high binding affinity for specific protein targets associated with tumor progression, further supporting its potential as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, such as nucleophilic substitution, amide coupling, and chromenone ring formation. For example, the piperazine moiety is introduced via alkylation or reductive amination, while the chromenone core is assembled through cyclization of substituted salicylaldehydes. Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (40–80°C for amide bond formation), and catalysts like DCC/DMAP for carboxyl activation. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, chromenone carbonyl at ~160 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typically required).
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 409.18) .
Q. How is the three-dimensional conformation determined, and what structural features influence activity?
X-ray crystallography (e.g., using SHELXL) reveals bond lengths (C=O at ~1.22 Å) and torsion angles (e.g., piperazine ring puckering quantified via Cremer-Pople parameters). The fluorophenyl group’s orientation and chromenone planarity impact receptor binding .
Advanced Research Questions
Q. How can SHELXL refinement resolve challenges in crystallographic data interpretation?
SHELXL refines anisotropic displacement parameters and handles twinning via HKLF5 format. For disordered regions (e.g., flexible piperazine), PART and SUMP commands partition occupancy. R-factors <5% and Fo-Fc maps verify electron density fit. Constraints (e.g., DFIX for bond lengths) maintain stereochemical accuracy .
Q. How should researchers address contradictions in biological activity data across assays?
Contradictions (e.g., varying IC values in kinase inhibition assays) require:
- Statistical Validation : ANOVA or Student’s t-test to assess significance (p <0.05).
- Assay Standardization : Control for buffer pH, ATP concentration, and cell-line variability.
- Dose-Response Curves : Hill slopes and R values ensure reproducibility .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., serotonin 5-HT using PDB 7E2Z).
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns.
- QSAR Models : CoMFA/CoMSIA correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .
Methodological Tables
Table 1. Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space group | P1 |
| a, b, c (Å) | 8.9168, 10.7106, 13.5147 |
| α, β, γ (°) | 73.489, 71.309, 83.486 |
| R-factor | 0.036 |
Table 2. Common Analytical Conditions for Purity Assessment (from )
| Method | Column | Mobile Phase | Detection |
|---|---|---|---|
| HPLC | C18 | MeOH:HO (65:35) | UV 254 nm |
| LC-MS | C8 | 0.1% Formic acid | ESI+ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
